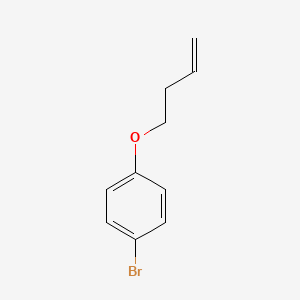

1-Bromo-4-(but-3-en-1-yloxy)benzene

Beschreibung

1-Bromo-4-(but-3-en-1-yloxy)benzene is a brominated aromatic compound featuring a but-3-en-1-yloxy substituent at the para position of the benzene ring. The but-3-en-1-yloxy group consists of a four-carbon chain with a terminal double bond, imparting unique reactivity and physicochemical properties. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and heterocycle formation .

Eigenschaften

IUPAC Name |

1-bromo-4-but-3-enoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMRYLBPHDSRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(but-3-en-1-yloxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 4-bromophenol with 3-buten-1-ol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through column chromatography to obtain the desired compound.

Industrial Production Methods: Industrial production of 1-Bromo-4-(but-3-en-1-yloxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-(but-3-en-1-yloxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The double bond in the but-3-en-1-yloxy group can be reduced to form saturated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas for hydrogenation reactions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of saturated ethers.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(but-3-en-1-yloxy)benzene is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Material Science: In the development of novel polymers and materials with specific properties.

Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.

Chemical Biology: In the study of biological pathways and mechanisms through the use of labeled compounds.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(but-3-en-1-yloxy)benzene depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-bromo-4-(but-3-en-1-yloxy)benzene with structurally related brominated aromatic compounds, focusing on substituent effects, synthesis, and applications.

Structural and Functional Group Variations

Allyloxy-Substituted Bromobenzenes

- 1-(Allyloxy)-4-bromobenzene (C₉H₉BrO): Features a shorter allyloxy group (three-carbon chain with a terminal double bond). Synthesis: Prepared via nucleophilic substitution of 4-bromophenol with allyl bromide in acetonitrile at 65°C . Applications: Used in enantioselective synthesis of fluorinated chromanes and as a precursor for homologation reactions .

Fluorinated Methoxy-Substituted Bromobenzenes

- 1-Bromo-4-(difluoromethoxy)benzene (C₇H₅BrF₂O): Contains a difluoromethoxy group (-OCHF₂), enhancing metabolic stability and lipophilicity.

- 1-Bromo-4-(trifluoromethoxy)benzene (C₇H₄BrF₃O): Features a trifluoromethoxy group (-OCF₃), widely used in drug design for improved bioavailability.

Cyclohexyl-Substituted Bromobenzenes

- 1-Bromo-4-(trans-4-propylcyclohexyl)benzene (C₁₅H₂₁Br): Incorporates a trans-cyclohexyl group, enhancing steric bulk and thermal stability.

Comparative Data Table

Reactivity and Functional Differences

- Double Bond Reactivity: The but-3-en-1-yloxy group in the target compound enables cycloaddition or polymerization reactions, unlike shorter allyloxy or non-olefinic substituents .

- Electron Effects : Fluorinated methoxy groups (-OCF₃, -OCHF₂) increase electron deficiency at the benzene ring, enhancing electrophilic substitution rates compared to alkyloxy substituents .

- Steric Effects : Cyclohexyl substituents hinder planarization, reducing conjugation but improving thermal stability in materials science applications .

Biologische Aktivität

1-Bromo-4-(but-3-en-1-yloxy)benzene is a brominated aromatic ether characterized by a unique structural configuration that includes a bromine atom and a but-3-en-1-yloxy group. Its molecular formula is , and it has garnered interest in various fields, including organic synthesis and material science. This article aims to explore the biological activity of this compound, highlighting its potential effects based on its structural properties and reactivity.

1-Bromo-4-(but-3-en-1-yloxy)benzene is synthesized through methods that typically involve bromination of substituted phenols or related compounds. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions. The but-3-en-1-yloxy group contributes to its versatility, allowing for diverse chemical transformations.

Table 1: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-(but-2-en-1-yloxy)benzene | Similar structure; double bond at a different position | Different reactivity due to positional isomerism |

| 1-Bromo-4-(but-3-yn-1-yloxy)benzene | Contains a triple bond instead of a double bond | Enhanced reactivity due to triple bond |

| 4-Bromo-1-butene | Simpler structure; only a bromine atom and butene group | Lacks the ether functionality |

| 3-(But-3-en-1-yloxy)benzene | No bromine atom; retains butenyl ether functionality | Less reactive in substitution reactions |

Biological Activity

While specific biological activity data for 1-Bromo-4-(but-3-en-1-yloxy)benzene is limited, compounds with similar structures often exhibit significant biological properties. The presence of the bromine atom and unsaturated ether group suggests potential interactions with biological systems that could affect enzyme activity or cellular pathways.

The mechanism of action for this compound may involve:

- Electrophilic Aromatic Substitution : The bromine atom facilitates nucleophilic attack, leading to the formation of substituted products.

- Enzyme Interaction : The compound may modulate enzyme activity through covalent or non-covalent interactions.

Case Studies and Research Findings

Research into structurally similar compounds indicates potential biological activities. For instance, studies on brominated aromatic compounds have shown:

- Antimicrobial Activity : Brominated compounds often exhibit antimicrobial properties, which could be relevant for 1-Bromo-4-(but-3-en-1-yloxy)benzene.

- Antifungal Effects : Similar structures have demonstrated effectiveness against various fungal strains, suggesting potential applications in antifungal drug development.

Example Study

In one study, compounds with similar structural features were evaluated for their antimicrobial efficacy against clinical isolates of Candida species. The results indicated that certain brominated derivatives exhibited minimum inhibitory concentrations (MIC) ranging from to , showcasing their potent antifungal activity .

Future Research Directions

Given the limited data specifically on 1-Bromo-4-(but-3-en-1-yloxy)benzene, further research is necessary to elucidate its specific biological effects:

- In vitro Studies : Conducting cell-based assays to assess cytotoxicity and enzyme inhibition.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.